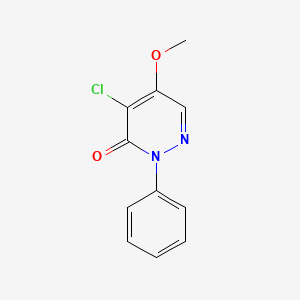

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone

Overview

Description

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method might involve the reaction of 4-chloro-3-nitrobenzoic acid with methoxyphenylhydrazine, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides under oxidative conditions.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogen substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazinone oxides, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-3-methoxy-2-phenylpyridazine

- 5-Methoxy-2-phenyl-3(2H)-pyridazinone

- 4-Chloro-2-phenyl-3(2H)-pyridazinone

Uniqueness

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it might exhibit different pharmacokinetic properties or potency in biological assays.

Biological Activity

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyridazine ring substituted with a chlorine atom and a methoxy group, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyridazinones exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown efficacy against various bacterial strains. A study indicated that similar compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Anticancer Properties

Pyridazinones, including this compound, have been evaluated for their anticancer effects. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as HEP3B (liver cancer) and HCT116 (colon cancer) with varying degrees of effectiveness depending on their substituents. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity, making these derivatives promising candidates for cancer therapy .

Enzyme Inhibition

Enzymatic assays have shown that this compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. The compound exhibits selective inhibition of MAO-B with an IC50 value indicating potent activity compared to standard inhibitors . This suggests potential applications in treating conditions like depression and Parkinson's disease.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest in cancer cells .

- Enzyme Inhibition : By binding to the active site of MAO-B, it prevents the breakdown of neurotransmitters such as serotonin and dopamine, thereby enhancing their levels in the brain .

Case Studies

Several studies have highlighted the effectiveness of pyridazinone derivatives in clinical settings:

- Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in treated cells compared to controls, with IC50 values demonstrating its potency against specific tumor types .

- Evaluation of Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings showed that it inhibited bacterial growth effectively, suggesting its potential use in developing new antibiotics .

Properties

IUPAC Name |

4-chloro-5-methoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9-7-13-14(11(15)10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTBYGMJEKPLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325337 | |

| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2514-18-3 | |

| Record name | NSC409707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.